2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 2-chloro-substituted benzene ring linked to a dimethylaminoethyl-thiophene moiety.
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S2/c1-17(2)13(11-7-8-20-10-11)9-16-21(18,19)14-6-4-3-5-12(14)15/h3-8,10,13,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRLCRFGVNJHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC=C1Cl)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Introduction of the dimethylamino group: This can be achieved through nucleophilic substitution reactions.
Sulfonamide formation: The final step involves the reaction of the intermediate with chlorobenzenesulfonyl chloride under basic conditions to form the sulfonamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could lead to sulfoxides or sulfones.
Scientific Research Applications
2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide may have applications in:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent.
Biological Research: Studying its effects on cellular pathways.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The dimethylamino group could interact with biological receptors, while the sulfonamide group may mimic natural substrates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key comparisons with analogous compounds, focusing on structural features, synthesis pathways, and functional outcomes:
Key Comparative Insights
Structural and Electronic Effects
- Thiophene vs. However, benzo[b]thiophene derivatives exhibit higher aromatic stabilization, enhancing receptor affinity .
Functional Performance
- Solubility: The dimethylamino group enhances aqueous solubility compared to purely aromatic analogs (e.g., Analog 1). However, hydrochloride salts (Analog 3) show superior solubility in polar solvents .
Biological Activity
2-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro group, a dimethylamino moiety, and a thiophene ring, which are known to influence its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is C13H16ClN3O2S, with a molecular weight of approximately 305.8 g/mol. The presence of the thiophene ring is significant as it contributes to the compound's lipophilicity and potential interactions with biological targets.
Research indicates that sulfonamide derivatives exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many sulfonamides act as competitive inhibitors of enzymes involved in folate synthesis, such as dihydropteroate synthase (DHPS), which is crucial in bacterial growth and proliferation.
- Antimicrobial Activity : The structural components of this compound suggest potential antimicrobial properties, particularly against Gram-positive bacteria due to the sulfonamide functional group.
Antimicrobial Properties
A study evaluating the antimicrobial activity of various sulfonamide derivatives found that compounds similar to this compound demonstrated significant inhibition against several bacterial strains. The minimal inhibitory concentrations (MICs) ranged from 16 to 64 µg/mL depending on the specific bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Streptococcus pneumoniae | 16 |
These findings suggest that the compound may be effective in treating infections caused by these pathogens.
Anti-inflammatory Activity
Sulfonamide derivatives have been reported to exhibit anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a potential role in managing inflammatory conditions.
- Case Study : A recent investigation into the anti-inflammatory effects of related compounds revealed that they could significantly reduce edema in animal models, with efficacy comparable to standard anti-inflammatory drugs like diclofenac.
Cytotoxicity and Cancer Research
Emerging research has explored the cytotoxic effects of sulfonamide derivatives on various cancer cell lines. For instance, compounds with similar structures have shown promising results in inducing apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways.
- Cytotoxicity Data : In assays conducted on breast cancer cell lines (MCF-7), related sulfonamide derivatives exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxic potential.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, and how can purity be optimized?
The synthesis typically involves a multi-step approach:
Sulfonylation : React 2-chlorobenzenesulfonyl chloride with a tertiary amine precursor (e.g., 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine) in anhydrous dichloromethane under nitrogen atmosphere .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product. Purity >95% is achievable via recrystallization from ethanol/water .
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Sulfonylation | 65–70 | 85–90 |
| Purification | 60–65 | 98–99 |
Q. How should researchers characterize this compound to confirm structural integrity?
- Spectroscopy : Use -NMR (DMSO-d6: δ 7.8–7.2 ppm for aromatic protons, δ 3.1 ppm for dimethylamino group) and -NMR to confirm the sulfonamide linkage and thiophene moiety .
- Mass Spectrometry : ESI-MS ([M+H] expected at m/z ~397.89) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, Cl percentages (tolerance ±0.3%) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this sulfonamide derivative?
- Molecular Docking : Use AutoDock Vina to simulate binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase IX). Focus on the thiophene ring’s π-π interactions and sulfonamide’s hydrogen-bonding motifs .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.5) and CYP2C9 inhibition risk due to the dimethylamino group .
Q. What experimental strategies resolve contradictions in reported solubility data?
- Case Study : Solubility in DMSO varies (5–15 mg/mL in literature). Use dynamic light scattering (DLS) to detect aggregates and adjust pH (6.5–7.5) to stabilize monomeric forms .
- Alternative Solvents : Test dimethylacetamide (DMA) or PEG-400 for improved solubility in biological assays .
Q. How does the thiophene substituent influence the compound’s reactivity in cross-coupling reactions?
- Palladium-Catalyzed Reactions : The thiophen-3-yl group undergoes Suzuki-Miyaura coupling with aryl boronic acids at 80°C (yield: 50–60%). Steric hindrance from the dimethylamino group reduces efficiency compared to thiophen-2-yl analogs .
- Table: Reactivity Comparison
| Substituent Position | Suzuki Reaction Yield (%) |
|---|---|
| Thiophen-3-yl | 50–60 |
| Thiophen-2-yl | 70–75 |
Methodological Challenges in Biological Assays
Q. What controls are essential for assessing antimicrobial activity?
Q. How can researchers optimize enzyme inhibition assays for this compound?
- Kinetic Studies : Use stopped-flow spectroscopy to measure k/K for carbonic anhydrase inhibition.
- Buffer Optimization : Tris-HCl (pH 7.4) with 100 mM NaCl reduces nonspecific binding .
Advanced Structural Analysis
Q. What crystallographic techniques validate the stereochemistry of the dimethylamino-thiophene moiety?
Q. How does the compound’s conformation affect its pharmacokinetic profile?
- Molecular Dynamics (MD) : Simulations (AMBER force field) show the dimethylamino group adopts a pseudo-equatorial position, enhancing solubility but reducing membrane permeability .
Handling Data Gaps and Limitations
Q. What alternative approaches exist when experimental toxicity data are unavailable?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
